2-(Cyclopropylmethoxy)-3-fluorophenol
Description
2-(Cyclopropylmethoxy)-3-fluorophenol is a substituted phenol derivative featuring a cyclopropylmethoxy group at the ortho position and a fluorine atom at the meta position. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, while the fluorine atom enhances electronegativity and influences electronic properties. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-fluorophenol |
InChI |
InChI=1S/C10H11FO2/c11-8-2-1-3-9(12)10(8)13-6-7-4-5-7/h1-3,7,12H,4-6H2 |
InChI Key |
OCCZHUVBGGUIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC=C2F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-3-fluorophenol typically involves the introduction of the cyclopropylmethoxy group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The cyclopropylmethoxy group can be introduced through an etherification reaction using cyclopropylmethanol and a suitable base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethoxy-3-fluorocyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclopropylmethoxy-3-fluorocyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key substituents and their impacts on properties:
Key Observations :
- Fluorine at the meta position lowers the pKa of the phenolic -OH, increasing solubility in physiological conditions compared to non-fluorinated analogs.
Comparison with Simpler Analogs :
- Introducing cyclopropylmethoxy groups requires specialized reagents (e.g., cyclopropylmethyl halides) and controlled conditions, unlike methoxy groups, which are simpler to install. This complexity may limit scalability compared to smaller alkoxy derivatives.
Key Observations :
- The cyclopropylmethoxy group in roflumilast contributes to its high potency and selectivity, likely due to optimal steric and electronic interactions with the PDE4 active site .
- In contrast, methoxy or flexible alkoxy substituents (e.g., in rolipram) show reduced potency, highlighting the importance of rigid, lipophilic groups in target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
